![molecular formula C17H21ClN4O4 B13965771 4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate is a complex organic compound that features a quinoline core substituted with chloro and nitro groups, along with a tert-butyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Vilsmeier-Haack reaction using 2-chloroquinoline-3-carbaldehyde as a key intermediate . The nitro group is introduced via nitration, and the chloro group is typically added through chlorination reactions.
The final step involves the coupling of the quinoline derivative with tert-butyl carbamate under basic conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization of the quinoline core.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 3-(2-amino-3-nitroquinolin-4-ylamino)propylcarbamate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Hydrolysis: 3-(2-chloro-3-nitroquinolin-4-ylamino)propylamine and tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA or interact with proteins. The carbamate moiety may enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloroquinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.
3-(2-chloro-3-nitroquinolin-4-ylamino)propylamine: A hydrolysis product.
Tert-butyl carbamate: A simpler carbamate derivative.
Uniqueness
Tert-butyl 3-(2-chloro-3-nitroquinolin-4-ylamino)propylcarbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and nitro groups on the quinoline core allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C17H21ClN4O4 |
|---|---|
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
tert-butyl N-[3-[(2-chloro-3-nitroquinolin-4-yl)amino]propyl]carbamate |
InChI |
InChI=1S/C17H21ClN4O4/c1-17(2,3)26-16(23)20-10-6-9-19-13-11-7-4-5-8-12(11)21-15(18)14(13)22(24)25/h4-5,7-8H,6,9-10H2,1-3H3,(H,19,21)(H,20,23) |
InChI-Schlüssel |
NDEWMZCCDBOFCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCNC1=C(C(=NC2=CC=CC=C21)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


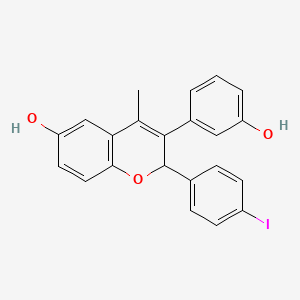
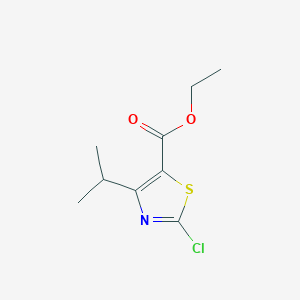
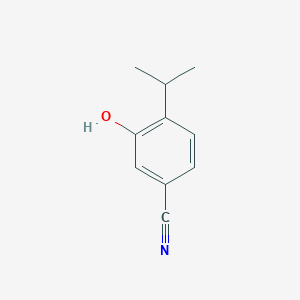


![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
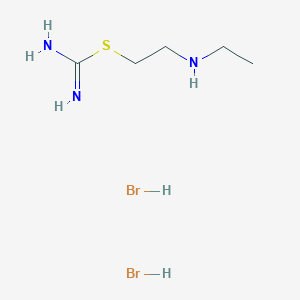
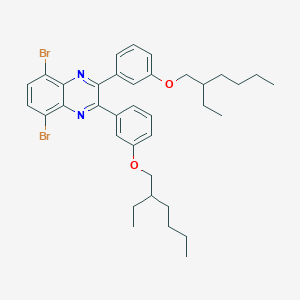
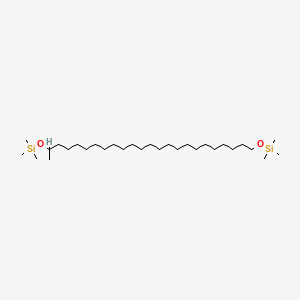

![Spiro[2.2]pentane-1-carbohydrazide](/img/structure/B13965748.png)
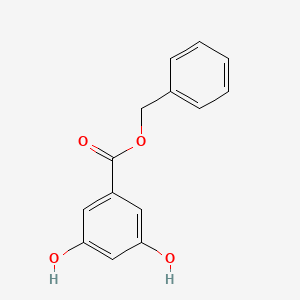
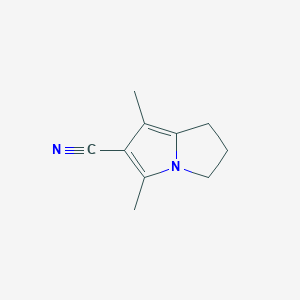
![N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide](/img/structure/B13965776.png)
